Corticrocin
Overview
Description
Corticrocin is a yellow pigment formed by the ectomycorrhizal fungus Piloderma croceum.
Preparation Methods
Corticrocin is synthesized by the mycelia of Piloderma croceum, particularly when grown in darkness. This synthesis contrasts with mycorradicin, which is deposited into the vacuoles of maize root cells upon colonization with arbuscular mycorrhizal fungi . The all-E- geometry of the polyunsaturated chain in this compound is confirmed by comparing the spectral and chromatographic properties of the natural product with a synthetic reference .
Chemical Reactions Analysis
Corticrocin undergoes various chemical reactions typical of long-chain fatty acids. These reactions include:
Oxidation: this compound can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: Reduction of this compound can yield alcohols.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Corticrocin has several scientific research applications:
Chemistry: It is used as a reference compound in the study of long-chain fatty acids and their derivatives.
Biology: this compound’s role in the fungal metabolism and its interaction with plant roots are subjects of biological research.
Medicine: Its potential therapeutic properties are being explored, particularly in the context of its anti-inflammatory and antioxidant activities.
Industry: This compound is investigated for its potential use as a natural pigment in various industrial applications
Mechanism of Action
The mechanism of action of corticrocin involves its interaction with cellular membranes and enzymes. It is believed to exert its effects by modulating the activity of specific enzymes involved in fatty acid metabolism. The molecular targets and pathways involved include the inhibition of lipid peroxidation and the activation of antioxidant defense mechanisms .
Comparison with Similar Compounds
Corticrocin can be compared with other long-chain fatty acids such as mycorradicin and other carotenoid-derived compounds. Unlike mycorradicin, which is deposited in plant root cells, this compound is synthesized by fungal mycelia and deposited on the surface of fungal hyphae . This unique synthesis and deposition process highlight this compound’s distinct role in fungal metabolism.
Similar compounds include:
Mycorradicin: A carotenoid-derived compound deposited in plant root cells.
Carotenoids: Pigments found in plants and fungi with similar polyunsaturated chains.
Fatty Acids: Long-chain fatty acids with varying degrees of saturation and functional groups
Properties
IUPAC Name |
(2E,4E,6E,8E,10E,12E)-tetradeca-2,4,6,8,10,12-hexaenedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c15-13(16)11-9-7-5-3-1-2-4-6-8-10-12-14(17)18/h1-12H,(H,15,16)(H,17,18)/b3-1+,4-2+,7-5+,8-6+,11-9+,12-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPBPRNNNVMUEY-CZBFJCMTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC=CC=CC(=O)O)C=CC=CC=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C=C/C=C/C(=O)O)\C=C\C=C\C=C\C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
505-53-3 | |
Record name | (2E,4E,6E,8E,10E,12E)-2,4,6,8,10,12-Tetradecahexaenedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=505-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Corticrocin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CORTICROCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBK1TSG361 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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